3-Amino-4-(methylamino)benzamide
Overview
Description
3-Amino-4-(methylamino)benzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide and contains both amino and methylamino groups on the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-nitrobenzoic acid or 3-nitrobenzamide as the starting material.
Reduction Process: The nitro group in the starting material is reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Methylation: The amino group is then methylated using methylating agents like methyl iodide or dimethyl sulfate to introduce the methylamino group.
Amidation: Finally, the carboxylic acid or ester group is converted to an amide group using ammonia or an amine under dehydration conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.
Amidation: The carboxylic acid group can be converted to an amide group using ammonia or an amine under dehydration conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid
Reduction: Iron and hydrochloric acid, catalytic hydrogenation
Substitution: Electrophiles such as alkyl halides
Amidation: Ammonia, amines, dehydration agents
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Alkylated derivatives
Amidation: Amide derivatives
Biochemical Analysis
Biochemical Properties
3-Amino-4-(methylamino)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death this compound acts as an inhibitor of PARP, thereby influencing the DNA repair process
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PARP, this compound can lead to the accumulation of DNA damage in cells, which can trigger cell death pathways such as apoptosis . This compound has been shown to affect gene expression by altering the transcriptional activity of genes involved in DNA repair and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The primary mechanism of action involves the inhibition of PARP by binding to its active site, preventing the enzyme from catalyzing the addition of poly ADP ribose chains to target proteins . This inhibition leads to a decrease in the cellular levels of nicotinamide adenine dinucleotide (NAD+), a cofactor required for PARP activity, thereby impairing the DNA repair process. Additionally, this compound may influence other cellular pathways by modulating the activity of enzymes and transcription factors involved in cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including sustained inhibition of DNA repair and increased sensitivity to DNA-damaging agents.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily inhibit PARP activity, leading to enhanced DNA damage and potential therapeutic effects in cancer models . At higher doses, this compound can cause toxic effects, including cytotoxicity and adverse effects on normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve significant PARP inhibition and therapeutic benefits without causing excessive toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its inhibitory effects on PARP. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with PARP and other nuclear proteins involved in DNA repair and transcription regulation . Post-translational modifications, such as phosphorylation and acetylation, may influence the targeting and localization of this compound to specific subcellular compartments. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Scientific Research Applications
3-Amino-4-(methylamino)benzamide has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used as a probe in biological studies to understand protein interactions and enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-4-(methylamino)benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.
Comparison with Similar Compounds
3-Amino-4-(methylamino)benzamide is similar to other benzamide derivatives, such as 3-Amino-4-methylbenzoic acid and 3-Amino-4-methylaminobenzoic acid. its unique combination of amino and methylamino groups on the benzene ring sets it apart. These similar compounds may have different reactivity and applications based on their structural differences.
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Properties
IUPAC Name |
3-amino-4-(methylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,9H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUPFYDPRKUXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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